molecular formula C11H18N2O2 B13283740 2-amino-N-(furan-2-ylmethyl)-N-methylpentanamide

2-amino-N-(furan-2-ylmethyl)-N-methylpentanamide

Cat. No.: B13283740
M. Wt: 210.27 g/mol
InChI Key: ZULDIRWTCUHTJW-UHFFFAOYSA-N
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Description

2-amino-N-(furan-2-ylmethyl)-N-methylpentanamide is an organic compound that features a furan ring, an amino group, and a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(furan-2-ylmethyl)-N-methylpentanamide typically involves the following steps:

    Starting Materials: The synthesis begins with furan-2-carbaldehyde, methylamine, and pentanoic acid.

    Formation of Intermediate: Furan-2-carbaldehyde reacts with methylamine to form N-(furan-2-ylmethyl)methylamine.

    Amidation Reaction: The intermediate then undergoes an amidation reaction with pentanoic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(furan-2-ylmethyl)-N-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted amides and amines.

Scientific Research Applications

2-amino-N-(furan-2-ylmethyl)-N-methylpentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(furan-2-ylmethyl)-N-methylpentanamide involves its interaction with specific molecular targets. The furan ring and amino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(furan-2-ylmethyl)-N-methylbenzamide
  • 2-amino-N-(furan-2-ylmethyl)-N-methyl-2-phenylacetamide

Comparison

Compared to similar compounds, 2-amino-N-(furan-2-ylmethyl)-N-methylpentanamide is unique due to its pentanamide backbone, which may confer different physical and chemical properties

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

2-amino-N-(furan-2-ylmethyl)-N-methylpentanamide

InChI

InChI=1S/C11H18N2O2/c1-3-5-10(12)11(14)13(2)8-9-6-4-7-15-9/h4,6-7,10H,3,5,8,12H2,1-2H3

InChI Key

ZULDIRWTCUHTJW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)N(C)CC1=CC=CO1)N

Origin of Product

United States

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